Orvepitant

Description

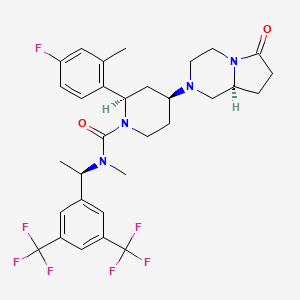

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,4S)-4-[(8aS)-6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35F7N4O2/c1-18-12-23(32)4-6-26(18)27-16-24(40-10-11-41-25(17-40)5-7-28(41)43)8-9-42(27)29(44)39(3)19(2)20-13-21(30(33,34)35)15-22(14-20)31(36,37)38/h4,6,12-15,19,24-25,27H,5,7-11,16-17H2,1-3H3/t19-,24+,25+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNBGDJPEXZSQM-VZOBGQTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5C(C4)CCC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5[C@H](C4)CCC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35F7N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973522 | |

| Record name | Orvepitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579475-18-6 | |

| Record name | Orvepitant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0579475186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orvepitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12427 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Orvepitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORVEPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IIU6V0W3JD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Orvepitant: A Technical Guide to its Mechanism of Action as a Neurokinin-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orvepitant (formerly GW823296) is a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor. This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its interaction with the NK1 receptor and the subsequent interruption of the Substance P-mediated signaling pathway. This document summarizes key quantitative pharmacological data, outlines the methodologies of pivotal preclinical and clinical studies, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action: NK1 Receptor Antagonism

This compound's primary mechanism of action is its high-affinity, selective, and competitive antagonism of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) whose principal endogenous ligand is Substance P, a neuropeptide of the tachykinin family. Substance P and its receptor are key mediators in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, emesis, and the cough reflex.

By binding to the NK1 receptor, this compound effectively blocks the binding of Substance P, thereby inhibiting its downstream signaling cascade. This blockade of Substance P-induced neuronal signaling is the foundation of this compound's therapeutic potential in conditions characterized by neuronal hypersensitivity, such as chronic cough and pruritus. A positron emission tomography (PET) study in healthy male volunteers demonstrated that oral doses of 30-60 mg per day of this compound achieved over 99% occupancy of NK1 receptors in the brain for at least 24 hours, confirming potent central nervous system activity.[1]

The Substance P/NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor initiates a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein, specifically of the Gq/11 family. This activation triggers the following downstream signaling cascade:

-

Gαq/11 Activation: The activated Gαq/11 subunit dissociates from the βγ subunits.

-

Phospholipase C (PLC) Activation: The Gαq/11 subunit activates phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ and DAG synergistically activate Protein Kinase C (PKC).

-

Cellular Response: Activated PKC phosphorylates various intracellular proteins, leading to the modulation of ion channel activity, gene expression, and ultimately, neuronal excitability and signaling.

This compound, by competitively inhibiting the initial binding of Substance P to the NK1 receptor, prevents the initiation of this entire signaling cascade.

Quantitative Pharmacological Data

A comprehensive understanding of a drug's mechanism of action requires quantitative data on its interaction with its target and its disposition in the body. The following tables summarize the available preclinical and clinical pharmacological data for this compound.

Table 1: Preclinical Pharmacology of this compound

| Parameter | Value | Species | Assay/Method |

| Binding Affinity (pKi) | 10.2 | Human | Radioligand binding assay with recombinant hNK1 receptors |

| Brain/Plasma Ratio | 1.2 | Rat | Intravenous administration (1 mg/kg) |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Preclinical Pharmacokinetics of this compound

| Parameter | Rat | Dog |

| Oral Bioavailability (F) | 17% | 55% |

| Plasma Clearance (Clp) | 29 mL/min/kg | 6 mL/min/kg |

| Half-life (t½) | 2.3 hours | 6.1 hours |

Table 3: Human Pharmacodynamic Data

| Parameter | Dose | Result | Study Type |

| NK1 Receptor Occupancy | 30-60 mg/day (oral) | >99% for ≥24 hours | Positron Emission Tomography (PET) |

Experimental Protocols

The mechanism of action and clinical efficacy of this compound have been established through a series of preclinical and clinical studies. The methodologies for key experiments are detailed below.

Preclinical Experimental Protocols

-

Objective: To determine the binding affinity of this compound for the human NK1 receptor.

-

Methodology:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK1 receptor (hNK1/CHO) are prepared.

-

Radioligand: A radiolabeled NK1 receptor agonist, such as [³H]-Substance P, is used as the tracer.

-

Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

-

-

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit Substance P-induced intracellular calcium mobilization.

-

Methodology:

-

Cell Culture: hNK1/CHO cells are plated in a multi-well format.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Agonist Stimulation: Substance P is added to the wells to stimulate the NK1 receptors.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a kinetic plate reader.

-

Data Analysis: The concentration of this compound that produces a 50% inhibition of the maximal response to Substance P (IC50) is calculated.

-

References

Orvepitant: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orvepitant (also known as GW823296) is a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor. Initially investigated for the treatment of depression, its development trajectory has shifted towards addressing chronic cough. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound, intended for professionals in the field of drug development and research. The document details quantitative pharmacological data, experimental protocols for its synthesis and characterization, and visual representations of its mechanism of action and development workflow.

Introduction

This compound emerged from GlaxoSmithKline's research program aimed at developing central nervous system-penetrant NK1 receptor antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathological processes, including pain, inflammation, and mood regulation. While initial clinical trials explored this compound's efficacy in major depressive disorder, it showed insufficient efficacy for further development in this indication.[1] Subsequently, NeRRe Therapeutics has been developing this compound for the treatment of chronic cough, a condition where neuronal hypersensitivity is believed to play a key role.[2]

Pharmacological Profile

This compound is a high-affinity antagonist of the human NK1 receptor. Its potent and selective binding to this receptor underlies its mechanism of action.

Table 1: Quantitative Pharmacological Data for this compound

| Parameter | Value | Species/System | Reference |

| pKi | 10.2 | Human NK1 Receptor | MedChemExpress |

| pKB | 10.30 | Human NK1-CHO Cells (functional assay) | MedChemExpress |

Discovery and Synthesis

The synthesis of this compound is detailed in the patent literature, specifically in patent WO2003/066635. The following outlines the key steps for the synthesis of the free base and its hydrochloride salt, as described in examples 9a and 11 of the aforementioned patent.

Synthesis of this compound (Free Base)

A detailed, step-by-step experimental protocol for the synthesis of the this compound free base is described in Example 9a of patent WO2003/066635. The general synthetic strategy involves the coupling of key piperidine and hexahydropyrrolopyrazinone intermediates.

Synthesis of this compound Hydrochloride

The conversion of the this compound free base to its hydrochloride salt is detailed in Example 11 of patent WO2003/066635. This typically involves the treatment of the free base with hydrochloric acid in a suitable solvent to precipitate the salt.

Experimental Protocols

Human NK1 Receptor Radioligand Binding Assay

This assay is designed to determine the binding affinity of a test compound, such as this compound, for the human NK1 receptor.

Materials:

-

Human recombinant NK1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

-

Radioligand: [125I]-Substance P

-

Assay Buffer: Tris-HCl buffer containing MgCl₂, bovine serum albumin (BSA), and a protease inhibitor cocktail.

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control: High concentration of unlabeled Substance P.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, [125I]-Substance P, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

-

Harvest the membranes onto the filter plates using a cell harvester and wash with cold assay buffer to remove unbound radioligand.

-

Dry the filter plates and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of this compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

NK1 Receptor-Mediated Calcium Flux Assay

This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium induced by the activation of the NK1 receptor by Substance P.

Materials:

-

Human NK1 receptor-expressing cells (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Substance P (agonist).

-

Test compound (this compound) at various concentrations.

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Plate the NK1 receptor-expressing cells in a 96-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Add various concentrations of this compound to the wells and incubate for a specified period.

-

Place the plate in the fluorescence plate reader and begin kinetic reading to establish a baseline fluorescence.

-

Add a fixed concentration of Substance P to all wells to stimulate the NK1 receptor.

-

Continue to measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

The antagonistic effect of this compound is determined by its ability to inhibit the Substance P-induced calcium flux.

-

Calculate the IC₅₀ value by plotting the inhibition of the calcium response against the log concentration of this compound.

Visualizations

This compound Discovery and Development Workflow

Caption: this compound's development from discovery to clinical trials.

Substance P / NK1 Receptor Signaling Pathway

Caption: Simplified signaling cascade of the NK1 receptor.

This compound Synthesis Logical Flow

Caption: Logical flow of this compound's chemical synthesis.

Conclusion

This compound is a well-characterized, potent, and selective NK1 receptor antagonist with a clear mechanism of action. While its initial development for depression was discontinued, it holds promise as a therapeutic agent for chronic cough. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals interested in this compound and the broader class of NK1 receptor antagonists. Further clinical investigation will be crucial in determining its ultimate therapeutic value.

References

Orvepitant: A Technical Deep Dive into its Function as a Neurokinin-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orvepitant (also known as GW823296) is a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor.[1] Developed initially by GlaxoSmithKline, it has been investigated for various therapeutic indications, including depression and, more recently, chronic refractory cough.[2][3] This technical guide provides a comprehensive overview of the core function of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used in its evaluation.

Core Mechanism of Action: Antagonism of the NK1 Receptor

This compound exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby preventing the binding of its endogenous ligand, Substance P (SP).[4] The NK1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems.[5] The binding of SP to the NK1 receptor triggers a cascade of intracellular signaling events, leading to various physiological responses, including pain transmission, inflammation, and emesis. By blocking the interaction of SP with the NK1 receptor, this compound effectively inhibits these downstream signaling pathways.

The Substance P/NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor initiates a conformational change in the receptor, leading to the activation of associated G proteins, primarily Gq/11. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to neuronal excitation and the physiological effects associated with SP. This compound, by occupying the binding site of SP on the NK1 receptor, prevents this signaling cascade from being initiated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C31H35F7N4O2 | CID 9852175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nerretherapeutics.com [nerretherapeutics.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Substance P receptor antagonists in psychiatry: rationale for development and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Orvepitant: A Comprehensive Technical Guide on its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orvepitant (also known as GW823296) is a potent, selective, and orally bioavailable antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand, substance P, is a neuropeptide implicated in the pathophysiology of numerous conditions, including depression, anxiety, chemotherapy-induced nausea and vomiting, pruritus, and chronic cough. This technical guide provides an in-depth review of the pharmacology and toxicology of this compound, summarizing key preclinical and clinical data. It details the compound's mechanism of action, receptor binding affinity, in vitro and in vivo functional activity, pharmacokinetic profile across species, and its safety and tolerability in human subjects. Methodologies for key experiments are described, and signaling pathways and experimental workflows are visually represented.

Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects through selective, high-affinity antagonism of the human neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by the tachykinin neuropeptide, substance P. By competitively binding to the NK1 receptor, this compound blocks the binding of substance P and subsequent downstream intracellular signaling. This blockade of substance P-mediated neuronal signaling is the fundamental mechanism underlying the therapeutic potential of this compound in a variety of central and peripheral nervous system disorders.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through a series of receptor binding and functional assays.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species/System | Value |

| Binding Affinity (pKi) | Human NK1 Receptor (CHO cells) | 10.2 |

| Functional Antagonism (pA2) | Substance P-induced Ca2+ release (human NK1-CHO cells) | 10.3 |

| Antagonism Type | Functional Assays | Non-surmountable |

In Vivo Pharmacology

Preclinical in vivo studies have demonstrated the ability of orally administered this compound to antagonize NK1 receptor-mediated effects in relevant animal models.

Table 2: In Vivo Pharmacology of this compound

| Model | Species | Endpoint | Minimum Effective Dose (Oral) |

| Pruritus Model | Mongolian Gerbil | Inhibition of GR73632-induced scratching | ≤ 0.1 mg/kg[1] |

A positron emission tomography (PET) study in healthy human volunteers using the radioligand [11C]GR205171 demonstrated that oral doses of 30-60 mg of this compound per day resulted in over 99% occupancy of central NK1 receptors, and this high level of occupancy was sustained for at least 24 hours.[2]

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in preclinical species and in humans, demonstrating characteristics suitable for once-daily oral dosing.

Preclinical Pharmacokinetics

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Species | Oral Bioavailability (F) | Plasma Clearance (Clp) | Half-life (t1/2) | Brain/Plasma Ratio |

| Rat | 17% | 29 mL/min/kg | 2.3 hours | 1.2 |

| Dog | 55% | 6 mL/min/kg | 6.1 hours | Not Reported |

Human Pharmacokinetics and Metabolism

Clinical studies have provided insights into the human pharmacokinetics of this compound. A Phase 1, single-blind, randomized, placebo-controlled study (NCT00511654) was conducted to evaluate the safety, tolerability, and pharmacokinetics of repeated once-daily oral doses of this compound in healthy subjects.[3] This study also investigated the effect of this compound on the activity of the cytochrome P450 enzyme CYP3A4.[3] While detailed quantitative pharmacokinetic parameters from this study are not publicly available, the sustained high receptor occupancy observed in PET studies at doses of 30-60 mg/day suggests a half-life and overall exposure profile that supports a once-daily dosing regimen.[2] Preclinical data indicate that urinary excretion is a minor route of elimination.

Toxicology and Safety

Preclinical Toxicology

Comprehensive preclinical toxicology studies are a standard component of drug development. However, specific quantitative data for this compound, such as the No-Observed-Adverse-Effect-Level (NOAEL) or the median lethal dose (LD50), are not available in the public domain.

Clinical Safety and Tolerability

This compound has been evaluated in numerous clinical trials and has been generally found to be safe and well-tolerated.

-

Common Adverse Events: Across multiple studies, the most frequently reported treatment-related adverse events were of mild to moderate severity. These include:

-

Asthenia (weakness or lack of energy)

-

Dizziness

-

Dry mouth

-

Hyperhidrosis (excessive sweating)

-

-

Serious Adverse Events: No major safety signals or treatment-related serious adverse events have been consistently identified in clinical trials. In a study of patients with Idiopathic Pulmonary Fibrosis (IPF), serious adverse events occurred with similar frequency in both the this compound and placebo treatment periods and were not considered related to the study drug.

Experimental Protocols

NK1 Receptor Radioligand Binding Assay

This assay quantifies the affinity of this compound for the NK1 receptor.

-

Objective: To determine the inhibitory constant (Ki) of this compound for the human NK1 receptor.

-

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK1 receptor.

-

Radioligand: [3H]-Substance P.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/mL bovine serum albumin (BSA), and protease inhibitors (e.g., bacitracin, leupeptin, chymostatin), pH 7.4.

-

Non-specific binding control: High concentration of unlabeled substance P (e.g., 1 µM).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter.

-

-

Procedure:

-

Varying concentrations of this compound are incubated with the CHO cell membranes and a fixed concentration of [3H]-Substance P in the assay buffer.

-

The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

The reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of [3H]-Substance P (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Substance P-Induced Calcium Mobilization Assay

This functional assay measures the potency of this compound in antagonizing the downstream signaling of the NK1 receptor.

-

Objective: To determine the pA2 value of this compound, a measure of its antagonist potency.

-

Materials:

-

CHO cells stably expressing the human NK1 receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Agonist: Substance P.

-

A fluorescence imaging plate reader (FLIPR) or equivalent instrument capable of real-time kinetic fluorescence measurements.

-

-

Procedure:

-

CHO-NK1 cells are seeded into 96- or 384-well microplates and cultured overnight.

-

The cells are loaded with the calcium-sensitive dye for approximately 1 hour at 37°C. The dye enters the cells and is cleaved to its active, calcium-sensitive form.

-

The cells are washed with assay buffer to remove excess dye.

-

The cell plate is placed in the FLIPR instrument.

-

Varying concentrations of this compound are added to the wells and pre-incubated for a defined period.

-

The instrument then adds a fixed concentration of substance P to stimulate the cells, while simultaneously measuring the fluorescence intensity over time.

-

Activation of the NK1 receptor by substance P leads to an increase in intracellular calcium, which is detected as an increase in fluorescence.

-

The ability of this compound to inhibit this fluorescence increase is measured.

-

Dose-response curves are generated, and the pA2 value is calculated using the Schild equation to quantify the antagonist potency.

-

Gerbil Scratching Model for Pruritus

This in vivo model assesses the antipruritic activity of this compound.

-

Objective: To evaluate the efficacy of orally administered this compound in reducing scratching behavior induced by an NK1 receptor agonist.

-

Animals: Male Mongolian gerbils.

-

Materials:

-

This compound for oral administration.

-

NK1 receptor agonist: GR73632.

-

Vehicle for drug and agonist.

-

-

Procedure:

-

Gerbils are acclimatized to the experimental environment.

-

Animals are pre-treated with either vehicle or varying oral doses of this compound.

-

After a set pre-treatment time (e.g., 1-2 hours), a fixed dose of the NK1 agonist GR73632 is injected intradermally into the rostral part of the back to induce scratching behavior.

-

Immediately following the injection, the animals are placed in an observation chamber.

-

The number of scratching bouts with the hind limbs directed towards the injection site is counted by a trained observer for a defined period (e.g., 30 minutes).

-

The percentage inhibition of the scratching response in the this compound-treated groups is calculated relative to the vehicle-treated control group.

-

Visualizations

Signaling Pathway

Caption: this compound blocks Substance P binding to the NK1 receptor.

Experimental Workflow: In Vitro Functional Assay

Caption: Workflow for the calcium mobilization functional assay.

Experimental Workflow: In Vivo Pruritus Model

Caption: Workflow for the gerbil model of NK1-agonist induced scratching.

Conclusion

This compound is a well-characterized, potent, and selective NK1 receptor antagonist with a pharmacokinetic and safety profile that has supported its clinical development for multiple indications. Its ability to achieve high and sustained occupancy of central NK1 receptors at clinically tested doses underscores its potential to modulate substance P-mediated pathophysiology. The data summarized in this guide provide a comprehensive overview for researchers and drug development professionals interested in the pharmacology and toxicology of this compound and the broader class of NK1 receptor antagonists.

References

- 1. Neurokinin-1 receptor antagonist this compound is an effective inhibitor of itch-associated response in a Mongolian gerbil model of scratching behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Full central neurokinin-1 receptor blockade is required for efficacy in depression: evidence from this compound clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

Orvepitant: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orvepitant (also known by its development code, GW823296) is a potent, selective, and orally active antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor and its endogenous ligand, Substance P, are key players in a variety of physiological and pathological processes, including inflammation, pain, mood disorders, and emesis. Notably, the Substance P/NK-1 receptor signaling pathway is implicated in the hypersensitivity of the cough reflex, making it a compelling target for the development of novel antitussive therapies. This technical guide provides a comprehensive overview of the preclinical research findings for this compound, with a focus on its pharmacological profile, efficacy in relevant in vivo models, and key pharmacokinetic and safety data.

Core Data Summary

In Vitro Pharmacology

This compound demonstrates high affinity and potent functional antagonism at the human NK-1 receptor.

| Parameter | Value | Species | Assay Type |

| pKi | 10.2 | Human | Radioligand Binding Assay |

| Apparent pKB | 10.30 | Human | Substance P-induced Ca2+ release in CHO cells |

In Vivo Efficacy

Preclinical studies in a primate model of anxiety-like behavior demonstrated a dose-dependent effect of this compound.

| Animal Model | Dosing (oral) | Effect |

| Marmoset Human Intruder Test | 1 mg/kg | 34.9% reduction in anxious postures |

| 3 mg/kg | 36.6% reduction in anxious postures | |

| 10 mg/kg | 46.4% reduction in anxious postures |

Preclinical Pharmacokinetics

This compound exhibits good oral bioavailability and central nervous system penetration in preclinical species.

| Species | Oral Bioavailability (F%) | Plasma Clearance (Clp) (mL/min/kg) | Half-life (t½) (h) | Brain/Plasma Ratio (at 5 min post-i.v. dose) |

| Rat | 17 | 29 | 2.3 | 1.2 |

| Dog | 55 | 6 | 6.1 | Not Reported |

Experimental Protocols

Radioligand Binding Assay for NK-1 Receptor Affinity (pKi)

The affinity of this compound for the human NK-1 receptor was determined using a radioligand binding assay. The protocol involves the use of cell membranes prepared from a cell line recombinantly expressing the human NK-1 receptor. These membranes are incubated with a fixed concentration of a radiolabeled NK-1 receptor antagonist (e.g., [3H]-GR205171) and varying concentrations of this compound. Following incubation to allow for binding equilibrium, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound radioligand, is then quantified by liquid scintillation counting. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Antagonism of Substance P-Induced Calcium Release (pKB)

The functional antagonist potency of this compound was assessed in Chinese Hamster Ovary (CHO) cells stably expressing the human NK-1 receptor (hNK1-CHO cells). The assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by the agonist, Substance P.

Protocol:

-

hNK1-CHO cells are plated in 96-well plates and grown to confluence.

-

The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Cells are pre-incubated with varying concentrations of this compound (e.g., 0.3-10 nM) for 1 hour at 37°C.

-

Substance P is then added to the wells to stimulate the NK-1 receptor.

-

The resulting change in intracellular calcium is measured using a fluorescence plate reader.

-

The antagonist effect of this compound is determined by its ability to produce a rightward shift in the concentration-response curve to Substance P. The apparent pKB value, a measure of antagonist potency, is calculated from these shifts. This compound was found to be a non-surmountable antagonist in this assay.

Marmoset Human Intruder Test for Anxiolytic-like Effects

This ethological test is used to assess anxiety-like behavior in marmosets. The paradigm is based on the premise that the presence of an unfamiliar human (the "intruder") elicits a range of species-specific defensive and anxious behaviors in the marmoset.

Protocol:

-

Socially housed common marmosets (Callithrix jacchus) are used.

-

Animals are administered this compound orally at doses of 1, 3, and 10 mg/kg.

-

Following a pre-treatment period, an unfamiliar human observer stands in front of the marmoset's home cage for a defined period.

-

The behavior of the marmoset is video-recorded and subsequently analyzed by a trained observer who is blind to the treatment conditions.

-

Key behaviors scored include postures indicative of anxiety (e.g., scent marking, piloerection, slit-stare).

-

The effect of this compound is determined by its ability to reduce the frequency or duration of these anxious postures compared to a vehicle control.

Signaling Pathways and Experimental Workflows

Substance P / NK-1 Receptor Signaling Pathway

Substance P binding to the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This compound, as an antagonist, blocks these downstream effects.

Experimental Workflow: In Vitro Functional Antagonism

The workflow for determining the functional antagonist potency of this compound involves several key steps, from cell culture to data analysis.

Logical Relationship: From Preclinical Data to Clinical Application

The preclinical data for this compound provide a strong rationale for its investigation in clinical trials for conditions such as chronic cough.

Conclusion

The preclinical data for this compound characterize it as a potent and selective NK-1 receptor antagonist with favorable pharmacokinetic properties, including oral bioavailability and central nervous system penetration. These findings provided a solid foundation for its clinical development as a potential treatment for conditions where the Substance P/NK-1 receptor pathway is implicated, most notably in chronic cough. The detailed experimental protocols and data presented in this guide offer valuable insights for researchers and drug development professionals working in the field of NK-1 receptor antagonism and related therapeutic areas.

Orvepitant: A Technical Guide to its Role in Substance P Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orvepitant (also known as GW823296) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, its interaction with the Substance P signaling pathway, and a summary of its preclinical and clinical development. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Substance P/NK1 receptor system.

This compound: Core Properties and Mechanism of Action

This compound is a brain-penetrant small molecule that exhibits high affinity and selectivity for the human NK1 receptor.[1][2] Its primary mechanism of action is the competitive antagonism of Substance P binding to the NK1 receptor, thereby inhibiting the downstream signaling cascades initiated by this interaction.[1]

Quantitative Data: Binding Affinity and Functional Antagonism

The following table summarizes the key in vitro binding and functional parameters of this compound.

| Parameter | Value | Species/System | Reference |

| pKi | 10.2 | Human NK1 Receptor | [2] |

| Apparent pKB | 10.30 | Human NK1-CHO cells |

-

pKi: The negative logarithm of the inhibition constant (Ki), indicating the binding affinity of this compound to the NK1 receptor. A higher pKi value signifies a stronger binding affinity.

-

pKB: The negative logarithm of the dissociation constant (KB) of an antagonist, determined from its ability to inhibit the functional response to an agonist (Substance P).

The Substance P / NK1 Receptor Signaling Pathway

Substance P is a member of the tachykinin family of neuropeptides and is widely distributed throughout the central and peripheral nervous systems. It plays a crucial role in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and mood regulation. The biological effects of Substance P are primarily mediated through the G-protein coupled NK1 receptor.

Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of intracellular G-proteins, predominantly Gq/11. This initiates a cascade of downstream signaling events, as depicted in the diagram below.

Preclinical Pharmacology of this compound

The preclinical profile of this compound has been characterized in a variety of in vitro and in vivo models, demonstrating its potential for therapeutic intervention in conditions driven by Substance P-mediated signaling.

In Vivo Models

This compound has shown efficacy in well-established preclinical models that are indicative of NK1 receptor antagonism in the central nervous system.

-

Gerbil Foot-Tapping Model: This model is used to assess the central activity of NK1 receptor antagonists. This compound has been shown to dose-dependently inhibit foot-tapping behavior induced by either footshock or direct administration of an NK1 agonist.

-

Gerbil Scratching Behavior Model: Intradermal injection of Substance P or an NK1 agonist induces a scratching behavior in gerbils, which is considered a model for pruritus (itching). This compound effectively inhibits this scratching behavior, suggesting its potential as an anti-pruritic agent.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several animal species.

| Species | Bioavailability (F) | Plasma Clearance (Clp) | Half-life (t½) | Brain/Plasma Ratio | Reference |

| Rat | 17% | 29 mL/min/kg | 2.3 h | 1.2 (at 5 min post-i.v.) | |

| Dog | 55% | 6 mL/min/kg | 6.1 h | Not Reported |

Clinical Development of this compound

This compound has been investigated in several clinical trials for various indications, primarily focused on conditions where neuronal hypersensitivity and Substance P signaling are implicated.

Chronic Cough

VOLCANO-1 (Phase 2a): This open-label, single-arm study evaluated this compound (30 mg once daily for 4 weeks) in 13 patients with chronic refractory cough.

| Outcome Measure | Baseline (Mean) | Change from Baseline at Week 4 | p-value | Reference |

| Daytime Cough Frequency (coughs/h) | 71.4 | -18.9 (26% reduction) | <0.001 |

VOLCANO-2 (Phase 2b): This randomized, double-blind, placebo-controlled study assessed three doses of this compound (10 mg, 20 mg, and 30 mg once daily for 12 weeks) in 315 patients with refractory or unexplained chronic cough. While the primary endpoint of change in awake cough frequency was not met for the overall population, a pre-specified subgroup analysis of patients with higher baseline cough frequency showed a trend towards efficacy with the 30 mg dose. Importantly, statistically significant improvements were observed in patient-reported outcomes for the 30 mg dose group.

| Outcome Measure (30 mg vs. Placebo at Week 12) | Treatment Difference | p-value | Reference |

| Leicester Cough Questionnaire | Statistically Significant Improvement | 0.009 | |

| Cough Severity VAS | Statistically Significant Improvement | 0.034 | |

| Urge-to-Cough VAS | Statistically Significant Improvement | 0.005 |

Pruritus (Itch)

RELIEVE 1 (Phase 2): This randomized, double-blind, placebo-controlled trial investigated the efficacy of this compound (10 mg and 30 mg once daily for 4 weeks) in 44 patients with pruritus induced by epidermal growth factor receptor inhibitors (EGFRI). The study was terminated early due to recruitment challenges and did not demonstrate a statistically significant difference between this compound and placebo for the primary endpoint of change in the Numerical Rating Scale (NRS) for itch.

| Treatment Group | Mean Change from Baseline in NRS Score at Week 4 (SD) | Reference |

| This compound 30 mg | -2.78 (2.64) | |

| This compound 10 mg | -3.04 (3.06) | |

| Placebo | -3.21 (1.77) |

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated. The most commonly reported adverse events include headache, dizziness, fatigue, and somnolence.

Experimental Protocols

This section provides an overview of the methodologies for key experiments relevant to the characterization of this compound and its interaction with the Substance P/NK1 receptor signaling pathway.

Radioligand Binding Assay for NK1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the NK1 receptor.

Principle: This competitive binding assay measures the ability of a non-radiolabeled compound to displace a radiolabeled ligand (e.g., [³H]-Substance P) from the NK1 receptor.

Materials:

-

Cell membranes expressing the human NK1 receptor (e.g., from CHO-K1/NK1 stable cells).

-

Radioligand: [³H]-Substance P.

-

Test compound: this compound at various concentrations.

-

Non-specific binding control: A high concentration of a known non-radiolabeled NK1 receptor ligand.

-

Assay buffer.

-

96-well filter plates.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Incubate the plate to allow binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through the filter plates.

-

Wash the filters to remove unbound radioligand.

-

Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Substance P-Induced Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of a test compound at the NK1 receptor.

Principle: Activation of the NK1 receptor by Substance P leads to an increase in intracellular calcium concentration. This assay measures the ability of an antagonist to inhibit this calcium influx.

Materials:

-

CHO-K1 cells stably expressing the human NK1 receptor (CHO-K1/NK1).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Substance P (agonist).

-

Test compound: this compound at various concentrations.

-

Assay buffer.

-

A fluorescence plate reader capable of kinetic reads.

Procedure:

-

Plate the CHO-K1/NK1 cells in a 96-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Add various concentrations of the test compound (this compound) to the wells and incubate.

-

Initiate the fluorescence reading and add a fixed concentration of Substance P to all wells.

-

Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

Plot the dose-response curve for the antagonist's inhibition of the Substance P-induced calcium signal.

-

Calculate the IC50 and subsequently the apparent pKB value.

Conclusion

This compound is a well-characterized, potent, and selective NK1 receptor antagonist with demonstrated central activity. By blocking the action of Substance P, this compound modulates a key signaling pathway involved in neuronal hypersensitivity, pain, and inflammation. Preclinical studies have established its efficacy in relevant animal models of cough and pruritus. Clinical trials have provided evidence for its potential therapeutic benefit in chronic cough, particularly in patients with a higher cough frequency, although its efficacy in pruritus remains to be definitively established. The favorable safety profile of this compound supports its continued investigation as a potential treatment for conditions driven by aberrant Substance P/NK1 receptor signaling. This technical guide provides a comprehensive summary of the core data and methodologies that underpin the current understanding of this compound's role in this important signaling pathway.

References

Orvepitant for Chronic Refractory Cough: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic refractory cough (CRC), a persistent cough lasting longer than eight weeks that does not respond to treatment for underlying causes, represents a significant unmet medical need. Affecting a substantial portion of the population, CRC can severely impact quality of life. Orvepitant (formerly V116517), a neurokinin-1 (NK-1) receptor antagonist, has emerged as a promising therapeutic candidate for this condition. This technical guide provides a comprehensive overview of the clinical studies and mechanism of action of this compound in the context of CRC.

Mechanism of Action: Targeting the Substance P/NK-1 Receptor Pathway

This compound is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor. The endogenous ligand for this receptor is Substance P, a neuropeptide implicated in the pathophysiology of chronic cough. The binding of Substance P to NK-1 receptors on vagal afferent C-fibers and in the central nervous system is believed to contribute to neuronal hypersensitivity and the exaggerated cough reflex observed in CRC patients.[1][2] By blocking this interaction, this compound aims to reduce the urge to cough and the overall frequency and severity of coughing episodes.[3]

The intracellular signaling cascade following the activation of the NK-1 receptor by Substance P is complex and involves multiple G proteins. Upon binding, the NK-1 receptor, a G protein-coupled receptor (GPCR), can activate both Gq and Gs signaling pathways.[1][2] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The Gs pathway, on the other hand, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). These signaling events ultimately contribute to neuronal excitability and the transmission of cough-inducing signals.

Caption: this compound blocks Substance P binding to the NK-1 receptor.

Clinical Studies: Efficacy and Safety Profile

This compound has been evaluated in several clinical trials for chronic refractory cough, most notably the Phase 2 VOLCANO-1 and VOLCANO-2 studies, and a Phase 2 study in patients with idiopathic pulmonary fibrosis (IPF).

VOLCANO-1: A Phase 2a Pilot Study

The VOLCANO-1 study was an open-label, single-arm pilot study designed to assess the efficacy, safety, and tolerability of this compound in patients with CRC.

Experimental Protocol:

-

Study Design: Open-label, single-center study.

-

Participants: 13 patients with chronic refractory cough.

-

Intervention: this compound 30 mg once daily for 4 weeks.

-

Primary Endpoint: Change from baseline in daytime cough frequency at week 4.

-

Secondary Endpoints: Changes in cough severity visual analog scale (VAS) and Leicester Cough Questionnaire (LCQ) scores.

-

Cough Monitoring: 24-hour ambulatory cough monitoring.

Caption: Workflow of the VOLCANO-1 open-label pilot study.

Quantitative Data Summary:

| Endpoint | Baseline (Mean) | Change from Baseline at Week 4 |

| Daytime Cough Frequency (coughs/hour) | 71.4 | -18.9 (26% reduction, p<0.001) |

Statistically significant improvements were also observed in cough severity VAS and quality of life scores. The treatment was reported to be safe and well-tolerated.

VOLCANO-2: A Phase 2b Dose-Ranging Study

The VOLCANO-2 study was a larger, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of different doses of this compound.

Experimental Protocol:

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: 315 patients with refractory chronic cough for at least one year.

-

Intervention: this compound (10 mg, 20 mg, or 30 mg) or placebo once daily for 12 weeks.

-

Primary Endpoint: Change from baseline in 24-hour cough frequency at week 12.

-

Secondary Endpoints: Change in cough severity VAS, urge-to-cough VAS, and Leicester Cough Questionnaire (LCQ).

-

Cough Monitoring: VitaloJAK® ambulatory cough monitor.

Quantitative Data Summary (30mg dose vs. Placebo at Week 12):

| Endpoint | This compound 30mg Improvement vs. Placebo | p-value |

| Leicester Cough Questionnaire (LCQ) | Statistically significant improvement | 0.009 |

| Cough Severity VAS | Statistically significant reduction | 0.034 |

| Urge-to-Cough VAS | Statistically significant reduction | 0.005 |

| 24-hour Cough Frequency | Not statistically significant in the full analysis set | >0.05 |

While the primary endpoint of reducing cough frequency was not met in the overall population, the 30 mg dose of this compound demonstrated statistically significant and clinically relevant improvements in patient-reported outcomes. In a pre-defined subgroup of patients with higher baseline cough frequency, a trend towards a reduction in cough frequency was observed with the 30 mg dose. Detailed quantitative data for the 10mg and 20mg arms are not publicly available.

Safety and Tolerability: this compound was generally well-tolerated. The incidence of adverse events was similar across all treatment groups. For the 30mg dose, the most common adverse events reported more frequently than placebo were headache (8.9% vs 5.1%) and dizziness (6.3% vs 1.3%).

Study in Patients with Idiopathic Pulmonary Fibrosis (IPF)

A Phase 2, double-blind, randomized, placebo-controlled, crossover study was conducted to evaluate the efficacy and safety of this compound for chronic cough in patients with IPF.

Experimental Protocol:

-

Study Design: Double-blind, randomized, placebo-controlled, two-period crossover study.

-

Participants: Patients with a diagnosis of IPF and chronic cough.

-

Intervention: this compound (10 mg or 30 mg) and placebo, each administered once daily for 4 weeks with a washout period in between.

-

Primary Endpoint: Change in cough severity.

-

Secondary Endpoints: Change in cough frequency and quality of life.

Quantitative Data Summary (30mg dose vs. Placebo):

| Endpoint | Result |

| Cough Severity | Statistically significant reduction |

| Cough Frequency | Reduction reported by participants |

| Urge to Cough | Reduction reported by participants |

| Quality of Life | Improvement reported |

The 30 mg dose of this compound was associated with a statistically significant reduction in cough severity and improvements in other patient-reported outcomes. The 10 mg dose did not show a significant effect compared to placebo. The treatment was well-tolerated.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its bioavailability and half-life in humans, are not extensively published in the peer-reviewed literature.

Conclusion

This compound, a neurokinin-1 receptor antagonist, has demonstrated promising results in clinical trials for the treatment of chronic refractory cough. While the effect on objective cough frequency has been variable, there is a consistent and statistically significant improvement in patient-reported outcomes, including cough severity and quality of life, particularly with the 30 mg dose. The mechanism of action, targeting the Substance P/NK-1 receptor pathway, provides a strong rationale for its use in this patient population. Further investigation, potentially in Phase 3 trials, is warranted to fully establish the clinical utility of this compound for chronic refractory cough.

References

Orvepitant: A Technical Whitepaper on its Central Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orvepitant (also known as GW823296) is a potent and selective, orally active antagonist of the neurokinin-1 (NK-1) receptor.[1] The NK-1 receptor's endogenous ligand, substance P, is a neuropeptide implicated in a variety of physiological and pathological processes within the central nervous system (CNS), including the modulation of stress, mood, and neuronal excitability.[2][3][4][5] this compound's ability to cross the blood-brain barrier and achieve high levels of CNS receptor occupancy has made it a subject of investigation for several CNS-related conditions.

This technical guide provides a comprehensive overview of the central nervous system effects of this compound, summarizing available quantitative data, outlining experimental protocols from key studies, and visualizing relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to and blocking the neurokinin-1 receptor, thereby preventing the downstream signaling cascade initiated by substance P. This antagonism is non-surmountable, indicating a strong and persistent blockade of the receptor. The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by substance P, primarily couples to Gq and Gs heterotrimeric G-proteins. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. The signaling cascade further involves the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2 and p38 MAPK, and can influence the NF-κB signaling pathway, a key regulator of inflammatory responses.

Substance P / NK-1 Receptor Signaling Pathway

Quantitative Data

Receptor Binding and Potency

| Parameter | Species/System | Value | Reference |

| pKi | Human NK-1 Receptor | 10.2 | |

| Apparent pKB | Human NK-1 CHO cells | 10.30 |

Preclinical Pharmacokinetics

| Species | Administration | Bioavailability (F) | Plasma Clearance (Clp) | Half-life (t½) | Reference |

| Rat | Oral | 17% | 29 mL/min/kg | 2.3 h | |

| Dog | Oral | 55% | 6 mL/min/kg | 6.1 h |

CNS Receptor Occupancy

A Positron Emission Tomography (PET) study in eight healthy male volunteers demonstrated that oral doses of 30-60 mg/day of this compound resulted in over 99% occupancy of central NK-1 receptors for at least 24 hours.

| Dose | Receptor Occupancy | Duration | Reference |

| 30-60 mg/day | >99% | ≥24 hours |

Central Nervous System Effects and Clinical Studies

Major Depressive Disorder (MDD)

The high receptor occupancy of this compound in the CNS prompted its investigation as a potential antidepressant. Two Phase II, randomized, double-blind, placebo-controlled studies (Study 733 and Study 833) were conducted in patients with MDD.

| Study | Treatment Group | Change from Baseline in HAM-D Total Score (Drug-Placebo Difference) | 95% Confidence Interval | p-value | Reference |

| Study 733 | This compound 30 mg/day | -2.41 | -4.50 to -0.31 | 0.0245 | |

| Study 733 | This compound 60 mg/day | -2.86 | -4.97 to -0.75 | 0.0082 | |

| Study 833 | This compound 30 mg/day | -1.67 | -3.73 to 0.39 | 0.1122 | |

| Study 833 | This compound 60 mg/day | -0.76 | -2.85 to 1.32 | 0.4713 |

While Study 733 demonstrated a statistically significant improvement in depressive symptoms, Study 833 did not show a significant difference between this compound and placebo. Despite the mixed results, these studies provided evidence supporting the hypothesis that full and persistent blockade of central NK-1 receptors may be an effective mechanism for treating MDD.

Anxiolytic Effects

Preclinical studies in marmosets indicated a potential anxiolytic-like effect of this compound. A dose-dependent reduction in the number of postures associated with anxiety was observed following oral administration.

| Dose (mg/kg) | Reduction in Anxious Postures | Reference |

| 1 | 34.9% | |

| 3 | 36.6% | |

| 10 | 46.4% |

A clinical trial (NCT01000493) was also conducted to assess the efficacy and safety of this compound in adults with non-combat-related Post-Traumatic Stress Disorder (PTSD); however, quantitative results from this study are not publicly available.

Chronic Cough

This compound has been extensively studied as a treatment for refractory or unexplained chronic cough (RUCC), a condition thought to involve neuronal hypersensitivity in the cough reflex pathway.

The VOLCANO-2 study was a Phase IIb dose-ranging trial. While the primary endpoint of a reduction in awake cough frequency was not met in the full analysis set, this compound at a dose of 30 mg once daily showed statistically significant and clinically relevant improvements in several patient-reported outcomes at 12 weeks.

| Patient-Reported Outcome | This compound 30 mg vs. Placebo | p-value | Reference |

| Leicester Cough Questionnaire | Statistically significant improvement | 0.009 | |

| Cough Severity VAS | Statistically significant improvement | 0.034 | |

| Urge-to-Cough VAS | Statistically significant improvement | 0.005 |

In a pre-defined subgroup of patients with higher baseline cough frequency, a near-significant reduction in cough frequency was observed with the 30 mg dose (p=0.066).

The VOLCANO-1 study, a Phase 2 pilot study, demonstrated a statistically and clinically significant improvement in objective daytime cough frequency with this compound 30 mg once daily.

| Time Point | Reduction from Baseline in Daytime Cough Frequency | 95% Confidence Interval | p-value | Reference |

| Week 4 | 18.9 coughs/h (26%) | 9.6 to 28.3 | < .001 | |

| Week 1 | 27.0 coughs/h (38%) | 11.4 to 42.7 | .001 | |

| Week 8 (post-discontinuation) | 20.4 coughs/h (29%) | 3.2 to 37.5 | .020 |

Experimental Protocols

Detailed, step-by-step protocols for the following experiments are not fully available in the public domain. The following descriptions are based on the methodologies reported in the cited literature.

NK-1 Receptor Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a compound for the NK-1 receptor.

Methodology Overview:

-

Membrane Preparation: Membranes expressing the human NK-1 receptor (e.g., from transfected CHO cells) are prepared and homogenized.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand for the NK-1 receptor (e.g., [³H]-Substance P) and varying concentrations of the test compound (this compound).

-

Separation: The reaction is terminated, and receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding) is determined. The Ki (inhibitory constant) or pKi (-log(Ki)) is then calculated to represent the binding affinity of the compound.

Ambulatory Cough Monitoring (VitaloJAK™)

This method is used for the objective measurement of cough frequency in clinical trials.

Methodology Overview:

-

Device Setup: The patient is fitted with the VitaloJAK™ ambulatory cough monitor, which consists of a microphone and a recording device.

-

Recording: A continuous audio recording is made for a 24-hour period while the patient goes about their daily activities.

-

Data Processing: The 24-hour recording is compressed using specialized software to facilitate analysis.

-

Analysis: A semi-automated process is used, where an algorithm identifies potential cough sounds. These are then manually verified by trained analysts to ensure accuracy.

-

Outcome Measurement: The primary outcome is the number of coughs per hour, which can be analyzed for different periods (e.g., awake vs. asleep).

Clinical Trial for Major Depressive Disorder (General Protocol)

Methodology Overview (based on NCT00880048 and NCT00880399):

-

Patient Population: Adult outpatients (18-64 years) with a primary diagnosis of Major Depressive Disorder and a Hamilton Depression Rating Scale (17-item, HAM-D17) score of ≥22.

-

Study Design: A 6-week, randomized, double-blind, placebo-controlled, parallel-group study.

-

Treatment Arms: Patients were randomized in a 1:1:1 ratio to receive this compound 30 mg/day, this compound 60 mg/day, or placebo.

-

Primary Efficacy Endpoint: The change from baseline in the HAM-D17 total score at Week 6.

-

Secondary Efficacy Endpoints: Included assessments such as the Quick Inventory of Depressive Symptomatology (QIDS-SR) and the Clinical Global Impression (CGI) scales.

-

Safety Assessments: Monitoring of adverse events, laboratory evaluations, vital signs, and electrocardiograms (ECGs).

Conclusion

This compound is a potent, brain-penetrant NK-1 receptor antagonist that has demonstrated high levels of central receptor occupancy in humans. Clinical studies have explored its therapeutic potential in several CNS-related disorders. While it showed promising but inconsistent efficacy in major depressive disorder, it has demonstrated clinically relevant benefits in patient-reported outcomes for chronic cough, particularly at a dose of 30 mg per day. Preclinical data also suggest potential anxiolytic effects. Further research is warranted to fully elucidate the therapeutic role of this compound in conditions driven by substance P-mediated neuronal hypersensitivity. This technical guide provides a summary of the currently available data to support ongoing and future research in this area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Orvepitant In Vivo Studies: A Detailed Protocol Guide for Researchers

For Immediate Release

This document provides detailed application notes and protocols for in vivo studies of Orvepitant, a neurokinin-1 (NK-1) receptor antagonist investigated for its antitussive properties. The protocols are intended for researchers, scientists, and drug development professionals engaged in the study of cough and related therapeutic interventions.

Introduction to this compound and its Mechanism of Action

This compound is a selective antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor is a key component of the sensory nervous system and is activated by Substance P, a neuropeptide implicated in the pathophysiology of chronic cough.[1] By blocking the NK-1 receptor, this compound is hypothesized to suppress the neuronal hypersensitivity that underlies the cough reflex.[2] Preclinical and clinical studies have been conducted to evaluate the efficacy and safety of this compound as a potential treatment for chronic refractory cough and cough associated with idiopathic pulmonary fibrosis (IPF).

The signaling pathway of the NK-1 receptor and the proposed mechanism of action for this compound are illustrated below.

Figure 1: this compound's Mechanism of Action

Preclinical In Vivo Studies: Guinea Pig Model of Citric Acid-Induced Cough

Preclinical studies in animal models are crucial for evaluating the antitussive potential of novel compounds. The guinea pig is a commonly used species for cough research as its cough reflex is well-characterized and can be reliably induced by tussive agents like citric acid.[3] Selective NK-1 receptor antagonism has been shown to block C-fiber-dependent coughing in guinea pigs.[1]

Experimental Protocol

This protocol describes a method for evaluating the efficacy of a test compound, such as an NK-1 receptor antagonist, in a citric acid-induced cough model in conscious guinea pigs.[4]

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400g)

-

Whole-body plethysmograph

-

Aerosol generator (e.g., ultrasonic nebulizer)

-

Citric acid solution (0.2 M in saline)

-

Test compound (e.g., NK-1 receptor antagonist) and vehicle

-

Sound recording and analysis software

Procedure:

-

Acclimatization: Acclimatize guinea pigs to the plethysmograph chamber for at least 15 minutes daily for 3 days prior to the experiment.

-

Baseline Cough Response:

-

Place a guinea pig in the plethysmograph chamber.

-

Expose the animal to an aerosol of 0.2 M citric acid for 5 minutes.

-

Record the number of coughs during the exposure and for a 5-minute period immediately following. Coughs are identified by their characteristic explosive sound and associated pressure changes in the plethysmograph.

-

-

Compound Administration:

-

Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

-

Allow for a pre-treatment period appropriate for the compound's pharmacokinetic profile.

-

-

Post-Treatment Cough Challenge:

-

Re-challenge the animal with the citric acid aerosol as described in step 2.

-

Record the number of coughs.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the cough response for each animal compared to its baseline or a vehicle-treated control group.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the compound's effect.

-

Figure 2: Preclinical Study Workflow

Clinical In Vivo Studies: Human Trials in Chronic Cough

This compound has been evaluated in several clinical trials for its efficacy and safety in treating chronic cough, including refractory chronic cough and cough associated with IPF. These studies have typically been randomized, double-blind, and placebo-controlled.

Phase 2b Study in Refractory Chronic Cough (VOLCANO-2)

Study Design: A 12-week, randomized, double-blind, placebo-controlled, Phase 2b dose-ranging study.

Patient Population: 315 patients with refractory chronic cough.

Intervention:

-

This compound 10 mg, 20 mg, or 30 mg once daily

-

Placebo once daily

Primary Endpoint: Change in awake cough frequency at week 12.

Secondary Endpoints:

-

Leicester Cough Questionnaire (LCQ)

-

Cough Severity Visual Analogue Scale (VAS)

-

Urge-to-Cough VAS

Key Findings: The 30 mg once-daily dose of this compound showed statistically significant and clinically relevant improvements in patient-reported outcomes compared to placebo at week 12. While the primary endpoint of awake cough frequency was not met in the full analysis set, a pre-defined sub-group of patients with higher cough frequency showed a near-significant reduction.

| Outcome Measure | This compound 30 mg vs. Placebo (p-value) |

| Leicester Cough Questionnaire | p = 0.009 |

| Cough Severity VAS | p = 0.034 |

| Urge-to-Cough VAS | p = 0.005 |

Table 1: Efficacy of this compound 30 mg in Refractory Chronic Cough

Phase 2 Study in IPF-Associated Cough (ORV-PF-01)

Study Design: A double-blind, randomized, placebo-controlled, two-period cross-over study.

Patient Population: Patients with a diagnosis of IPF and a troublesome cough for at least 8 weeks.

Intervention:

-

Cohort 1: this compound 30 mg and placebo (in random order)

-

Cohort 2: this compound 10 mg and placebo (in random order)

-

Each treatment period was 4 weeks, separated by a 3-week washout period.

Primary Endpoint: Change in coughing severity scores.

Key Findings: The 30 mg dose of this compound resulted in lower (better) coughing severity scores compared to placebo. Patients also reported a reduction in cough frequency and the urge to cough with the 30 mg dose. The 10 mg dose did not show a significant benefit over placebo.

| Dose | Outcome | Result |

| This compound 30 mg | Coughing Severity | Statistically significant improvement vs. placebo |

| This compound 30 mg | Cough Frequency | Patient-reported reduction vs. placebo |

| This compound 30 mg | Urge to Cough | Patient-reported reduction vs. placebo |

| This compound 10 mg | All Measures | No significant difference from placebo |

Table 2: Summary of this compound Efficacy in IPF-Associated Cough

Figure 3: Clinical Trial Workflow (Cross-Over Design)

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated. Adverse events reported more frequently with this compound than placebo include headache and dizziness. No major safety concerns have been identified.

Conclusion

The in vivo studies of this compound, from preclinical models to human clinical trials, provide a comprehensive evaluation of its potential as an antitussive agent. The protocols and data presented here offer a valuable resource for researchers in the field of cough and neurokinin-1 receptor antagonism. Further investigation is warranted to fully elucidate the therapeutic role of this compound in managing chronic cough.

References

- 1. Neurokinin-1 Receptor Inhibition and Cough - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nerretherapeutics.com [nerretherapeutics.com]

- 3. atsjournals.org [atsjournals.org]

- 4. Effects of specific tachykinin receptor antagonists on citric acid-induced cough and bronchoconstriction in unanesthetized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Orvepitant in Rodent Models

Disclaimer: Publicly available preclinical data on the specific dosages and detailed experimental protocols for orvepitant (formerly GW824575) in rodent models are limited. The following application notes and protocols are based on the known pharmacology of neurokinin-1 (NK-1) receptor antagonists as a class and may require significant optimization for this compound. Researchers are strongly encouraged to conduct dose-finding studies and consult relevant literature for the most appropriate experimental design.

Introduction

This compound is a selective, brain-penetrant neurokinin-1 (NK-1) receptor antagonist. The NK-1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathological processes, including emesis, pain, inflammation, and mood disorders. As such, this compound and other NK-1 receptor antagonists are of significant interest for therapeutic development. These notes provide a general framework for the use of this compound in rodent models, drawing from data on related compounds and general pharmacological principles.

Quantitative Data Summary

Due to the lack of specific preclinical data for this compound, the following tables provide example dosage ranges for other NK-1 receptor antagonists in rodent models to serve as a starting point for experimental design.

Table 1: Example Dosing of NK-1 Receptor Antagonists in Rodent Models

| Compound | Species | Route of Administration | Example Dose Range | Therapeutic Area Investigated | Reference |

| Aprepitant | Rat | Intraperitoneal (i.p.) | 10 - 50 mg/kg | Post-operative nausea and vomiting | General Knowledge |

| Maropitant | Rat | Subcutaneous (s.c.) | 1 - 5 mg/kg | Emesis | General Knowledge |

| L-733,060 | Rat | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Anxiety, Depression | General Knowledge |

| Casopitant | Rat | Oral (p.o.) | 3 - 30 mg/kg | Emesis | General Knowledge |